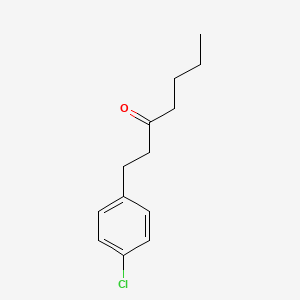

1-(4-Chlorophenyl)-3-heptanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100765-43-3 |

|---|---|

Molecular Formula |

C13H17ClO |

Molecular Weight |

224.72 g/mol |

IUPAC Name |

1-(4-chlorophenyl)heptan-3-one |

InChI |

InChI=1S/C13H17ClO/c1-2-3-4-13(15)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,2-4,7,10H2,1H3 |

InChI Key |

DZNTUSSSYNGODE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 4 Chlorophenyl 3 Heptanone

Retrosynthetic Analysis and Key Disconnection Strategies for 1-(4-Chlorophenyl)-3-heptanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. libretexts.orgethz.chleah4sci.comdeanfrancispress.com For this compound, the most logical disconnection occurs at the C2-C3 bond, adjacent to the carbonyl group. This disconnection strategy points to two primary synthons: a (4-chlorophenyl)ethyl synthon and a butyryl synthon.

Another key disconnection can be made at the C1-C2 bond, which would suggest a 4-chlorobenzyl halide and a 2-heptanone (B89624) enolate as the reactive partners. The choice of disconnection strategy often depends on the availability and reactivity of the corresponding synthetic equivalents. ethz.chucoz.com

A common retrosynthetic approach for ketones is the aldol (B89426) retron, which involves disconnecting the molecule at the α-β carbon-carbon bond relative to the carbonyl group. ucoz.com This would lead to 4-chlorobenzaldehyde (B46862) and 2-hexanone (B1666271) as potential precursors.

Development of Novel Synthetic Pathways to this compound

The synthesis of ketones like this compound can be achieved through various methods, each with its own set of advantages and limitations.

Organometallic Approaches in this compound Synthesis

Organometallic reagents play a crucial role in the formation of carbon-carbon bonds, a key step in the synthesis of this compound.

One potential route involves the reaction of a Grignard reagent, such as 4-chlorophenylethylmagnesium bromide, with butyronitrile. This approach directly forms the desired ketone after hydrolysis. Grignard reagents are known for their versatility in forming C-C bonds. chemie-brunschwig.ch

Alternatively, organocadmium or organocuprate reagents derived from 4-chlorophenylethyl halides could be reacted with butyryl chloride. These reagents are often preferred for their chemoselectivity, as they are less reactive towards other functional groups that might be present in the molecule.

The Negishi cross-coupling reaction, which utilizes organozinc reagents in the presence of a palladium or nickel catalyst, offers another powerful tool for constructing the carbon skeleton of the target molecule. chemie-brunschwig.ch

Catalytic Strategies for the Formation of this compound

Catalytic methods offer efficient and often more environmentally friendly routes to ketone synthesis.

Friedel-Crafts acylation of 4-chloroethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a classic method for forming aryl ketones. However, controlling regioselectivity can be a challenge.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can also be employed. chemie-brunschwig.ch For instance, a Suzuki coupling of a 4-chlorophenyl boronic acid derivative with an appropriate enone system could be a viable pathway.

Recent advancements have focused on the use of iron catalysts, which are more abundant and less toxic than their precious metal counterparts. acs.org Iron-catalyzed cross-coupling reactions could provide a more sustainable route to this compound.

Green Chemistry Principles and Sustainable Syntheses of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scribd.comnih.gov

One green approach involves the use of solvent-free reaction conditions, which can be achieved through techniques like ball milling. researchgate.net This method reduces waste and can lead to faster reaction times. The use of renewable resources, such as solar energy, is another key aspect of green chemistry. nih.govegrassbcollege.ac.in

The selection of catalysts is also crucial. Utilizing non-toxic, earth-abundant metal catalysts like iron aligns with green chemistry principles. acs.org Furthermore, employing catalytic rather than stoichiometric reagents minimizes waste generation. researchgate.net

The use of safer solvents is another important consideration. Water, supercritical carbon dioxide, and ionic liquids are being explored as environmentally benign alternatives to traditional organic solvents. scribd.com

Optimization of Reaction Conditions for Efficient this compound Production

The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, reaction time, catalyst loading, and solvent choice. researchgate.netnih.gov

For instance, in a catalytically driven process, screening different catalysts and ligands is essential to identify the most active and selective system. acs.org The concentration of reactants and the order of addition can also significantly impact the yield and purity of the product. acs.org

The table below illustrates a hypothetical optimization of a cross-coupling reaction to synthesize this compound.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 (2) | PPh3 | Toluene | 100 | 65 |

| 2 | Pd(OAc)2 (2) | XPhos | Toluene | 100 | 85 |

| 3 | Pd(OAc)2 (1) | XPhos | Toluene | 80 | 92 |

| 4 | Fe(acac)3 (5) | IMes | THF | 60 | 78 |

This is a hypothetical data table for illustrative purposes.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Chemoselectivity, the ability to react with one functional group in the presence of others, and regioselectivity, the control of the position of a chemical reaction, are critical aspects of synthesizing a specific molecule like this compound. mdpi.comslideshare.netrsc.org

In Friedel-Crafts acylation, for example, the position of acylation on the aromatic ring must be controlled to ensure the formation of the desired para-substituted product. The directing effects of the existing substituent (the chloro group) play a crucial role here.

When using organometallic reagents, chemoselectivity is paramount. For instance, a Grignard reagent might react with both the desired electrophile and other sensitive functional groups in the molecule. The use of less reactive organometallics like organocuprates can mitigate this issue.

In reactions involving multifunctional starting materials, protecting groups may be necessary to mask certain reactive sites and ensure that the reaction proceeds at the desired location. deanfrancispress.com The choice of catalyst can also profoundly influence both chemo- and regioselectivity. acs.org For example, different palladium catalysts can lead to different isomers in cross-coupling reactions. tdx.cat

Mechanistic Investigations of Reactions Involving 1 4 Chlorophenyl 3 Heptanone

Elucidation of Specific Reaction Mechanisms of 1-(4-Chlorophenyl)-3-heptanone

No specific reaction mechanisms for this compound have been documented. The following subsections describe the predicted reactivity based on the general behavior of aryl alkyl ketones.

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound is dictated by its ketone functional group and the electronic influence of the 4-chlorophenyl substituent.

Electrophilic Nature: The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. rsc.org This site is susceptible to attack by various nucleophiles. The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. chemie-brunschwig.ch Subsequent protonation of the oxygen anion yields the final alcohol product.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Predicted Product | General Reaction Type |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Carbon-Carbon Bond Formation |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Carbon-Carbon Bond Formation |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol (1-(4-Chlorophenyl)-3-heptanol) | Reduction |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Cyanation |

Nucleophilic Nature: The carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of a strong acid. rsc.org Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles.

Radical Pathways and Radical Initiated Reactions Involving this compound

There is no specific information on radical reactions involving this compound. In general, ketones can undergo radical reactions under specific conditions. For example, in the presence of a strong initiator, α-hydrogens can be abstracted to form a ketone enolate radical. The 4-chlorophenyl group could potentially participate in radical aromatic substitution or coupling reactions, though such pathways have not been reported for this specific molecule. General radical reactions often involve initiation, propagation, and termination steps. epa.gov

Pericyclic Reactions and Rearrangements of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the conservation of orbital symmetry. mvpsvktcollege.ac.in There are no documented pericyclic reactions involving this compound.

Rearrangement reactions involving a change in the carbon skeleton or functional groups are plausible under certain conditions. mvpsvktcollege.ac.insolubilityofthings.com For instance, under strongly acidic conditions, protonation of the carbonyl could theoretically be followed by a 1,2-hydride or 1,2-alkyl shift if a more stable carbocation could be formed, which is a hallmark of Wagner-Meerwein rearrangements. masterorganicchemistry.com However, without experimental data, any proposed rearrangement is speculative. Other named rearrangements like the Baeyer-Villiger oxidation (rearrangement to an ester) or the Favorskii rearrangement (rearrangement of α-halo ketones) would require specific reagents and precursors not inherent to the starting molecule. libretexts.orgslideshare.net

Kinetic Studies of Reactions Featuring this compound

No kinetic studies for any reaction involving this compound have been found in the scientific literature. Kinetic studies would typically measure reaction rates under varying conditions (temperature, concentration, catalyst) to determine the rate law, activation energy, and provide insight into the reaction mechanism. For example, studies on related compounds have investigated the kinetics of aminolysis or polymerization. beilstein-journals.orgresearchgate.net

Stereochemical Outcomes and Diastereoselectivity in Reactions with this compound

Since this compound is a prochiral ketone, its reactions, particularly nucleophilic additions to the carbonyl group, can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is of significant interest.

The reduction of the carbonyl group, for instance, would produce 1-(4-chlorophenyl)-3-heptanol, which has a chiral center at the C-3 position. The stereoselectivity of such a reduction (i.e., the preference for the (R)- or (S)-enantiomer) would depend on the reagents and conditions used. Asymmetric reductions using chiral catalysts or enzymes are designed to produce one enantiomer in excess. researchgate.net For example, studies on the enzymatic reduction of the simpler 3-heptanone (B90015) have shown that enantioselectivity can be achieved and even inverted by mutating the enzyme's active site. researchgate.net

In the absence of a chiral influence, the reaction would typically yield a racemic mixture of the two enantiomers. The stereochemical course of additions to prochiral ketones is often explained by models such as Cram's rule, the Felkin-Anh model, or the Cornforth model, which consider the steric and electronic effects of the substituents adjacent to the carbonyl group. However, without experimental results for this compound, the diastereoselectivity of its reactions remains uncharacterized.

Computational and Theoretical Studies of 1 4 Chlorophenyl 3 Heptanone

Quantum Chemical Calculations on 1-(4-Chlorophenyl)-3-heptanone

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

An electronic structure analysis would reveal critical information about the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would identify the electron-rich and electron-poor regions of the molecule. For this compound, the carbonyl oxygen would be an electron-rich (negative potential) site, while the hydrogens and the region around the chlorine atom would exhibit different electronic characteristics.

Table 2: Illustrative Electronic Properties from DFT Calculations

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Represents the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates kinetic stability and electronic excitation energy. |

Note: The values in this table are hypothetical examples to illustrate the output of a DFT analysis.

The study would generate a potential energy surface, mapping the energy as a function of dihedral angles, with energy minima corresponding to stable conformers. The relative populations of these conformers can be estimated using the Boltzmann distribution.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound would model its behavior in various environments, such as in a vacuum, in a solvent like water, or interacting with a surface or a biological macromolecule.

These simulations can reveal how the molecule's flexible tail behaves, how the molecule orients itself in response to a solvent, and the stability of its interactions with other entities. chemicalbook.com By running simulations at different temperatures and pressures, thermodynamic properties could also be explored. For instance, simulating the molecule in a water box would provide insights into its solvation structure and hydrophobic interactions, which are suggested by its chemical structure.

Prediction of Reactivity Profiles and Reaction Energetics for this compound

Computational methods are powerful tools for predicting where and how a molecule will react. By analyzing the electronic structure, one can predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon is an electrophilic site, prone to attack by nucleophiles. The aromatic ring could undergo electrophilic substitution, with the chlorine atom acting as a directing group.

Quantum chemical calculations can also model entire reaction pathways, determining the structures of transition states and calculating the activation energies. This allows for the prediction of reaction kinetics and the thermodynamic stability of products. For example, the energetics of the reduction of the ketone to an alcohol or the enolization of the ketone could be calculated to understand its reactivity in different chemical environments.

Table 3: Illustrative Predicted Reactivity Indices

| Atomic Site | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |

|---|---|---|

| Carbonyl Carbon (C3) | 0.02 | 0.25 |

| Carbonyl Oxygen (O) | 0.18 | 0.05 |

| Aromatic Carbon (C-Cl) | 0.04 | 0.03 |

| Aromatic Carbon (ortho to linker) | 0.09 | 0.07 |

Note: This table provides a hypothetical example of reactivity indices. Higher f- values indicate greater susceptibility to electrophilic attack, while higher f+ values indicate greater susceptibility to nucleophilic attack.

Computational Spectroscopic Parameter Derivation for this compound

Theoretical calculations can predict various spectroscopic properties, which can be used to interpret experimental data or to identify the compound. Key examples include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show a characteristic strong absorption for the C=O (carbonyl) stretch, typically expected around 1715 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated and compared to experimental spectra to confirm the structure. The calculations would predict distinct signals for the aromatic protons, the protons on the aliphatic chain, and the different carbon environments.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption of UV-visible light. This would predict the λ(max) values associated with π-π* transitions in the chlorophenyl ring.

Derivatization and Functionalization Strategies for 1 4 Chlorophenyl 3 Heptanone

Selective Functionalization of the Ketone Moiety in 1-(4-Chlorophenyl)-3-heptanone

The ketone group at the C-3 position is the most reactive functional group in the molecule and serves as a primary site for derivatization. Standard ketone chemistry can be applied to selectively modify this moiety without affecting the chlorophenyl ring or the alkyl chain under controlled conditions.

Nucleophilic Addition Reactions: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the carbonyl, leading to the formation of a tertiary alcohol after acidic workup. cdnsciencepub.com This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the C-3 position, significantly increasing the structural complexity.

Reduction: The ketone can be selectively reduced to a secondary alcohol, 1-(4-chlorophenyl)-3-heptanol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, although conditions must be selected carefully to avoid reduction of the aromatic ring or cleavage of the carbon-chlorine bond.

Condensation Reactions: The carbonyl oxygen can be replaced through condensation reactions with nitrogen-based nucleophiles. For instance, reaction with primary amines (R-NH₂) yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. Similarly, hydrazines (R-NHNH₂) react to form hydrazones. These reactions are fundamental in creating precursors for more complex heterocyclic systems.

Olefination Reactions: The Wittig reaction provides a powerful method for converting the ketone into an alkene. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate subsequently decomposes to yield an alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The Wittig reaction is highly versatile, allowing the introduction of a double bond at the C-3 position with various substituents, depending on the structure of the ylide used. organic-chemistry.org

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Condensation | R-NH₂ | Imine |

| Wittig Olefination | Ph₃P=CHR | Alkene |

Modifications of the Chlorophenyl Ring in this compound

The 4-chlorophenyl group offers a robust platform for modifications, primarily through palladium-catalyzed cross-coupling reactions that replace the chlorine atom. These methods are central to modern organic synthesis for their efficiency and broad functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The Suzuki coupling is a highly effective method for forming new carbon-carbon bonds, enabling the substitution of the chlorine atom with various alkyl, alkenyl, or aryl groups. nih.govnsf.gov This strategy can generate a diverse library of biaryl or alkyl-aryl derivatives from the parent ketone.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond by reacting the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. rsc.orgjk-sci.com The Buchwald-Hartwig amination is exceptionally useful for synthesizing aniline (B41778) derivatives, allowing the chlorine atom to be replaced by a wide range of nitrogen-containing functional groups, including alkylamines, arylamines, and heterocycles. rsc.org

| Reaction Name | Coupling Partner | Catalyst/Base System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-R or Alkyl-R Ketone |

| Buchwald-Hartwig Amination | R¹R²NH | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-NR¹R² Ketone |

Side Chain Elaboration and Derivatization of the Heptanone Unit of this compound

The heptanone chain possesses two sets of α-hydrogens, at the C-2 and C-4 positions, which can be removed by a strong base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are potent nucleophiles that can react with various electrophiles, providing a key pathway for side-chain elaboration. libretexts.org

α-Alkylation: The reaction of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate. This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgchemistrysteps.comlibretexts.org Because the ketone is unsymmetrical, two different enolates can be formed. chemistrysteps.com

Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton at the C-4 position. This is typically achieved by using a bulky base like LDA at low temperatures (e.g., -78 °C). chemistrysteps.com

Thermodynamic Enolate: Formed by removing a proton from the more substituted C-2 position. This enolate is more stable due to the more substituted double bond and is favored under conditions that allow for equilibrium, such as using a weaker base or higher temperatures. chemistrysteps.com

By controlling the reaction conditions, it is possible to selectively alkylate either the C-2 or C-4 position, leading to different structural isomers. youtube.com

| Control | Position of Deprotonation | Typical Conditions | Intermediate | Product of Alkylation (with R-X) |

|---|---|---|---|---|

| Kinetic | C-4 (less substituted) | LDA, THF, -78 °C | Kinetic Enolate | 1-(4-Chlorophenyl)-4-R-3-heptanone |

| Thermodynamic | C-2 (more substituted) | NaH, THF, Room Temp. | Thermodynamic Enolate | 1-(4-Chlorophenyl)-2-R-3-heptanone |

Synthesis of Analogues and Precursors from this compound for Structure-Reactivity Studies

The true synthetic utility of this compound lies in the combinatorial application of the functionalization strategies described above. By systematically and sequentially modifying the three distinct regions of the molecule, a large and diverse library of analogues can be generated for structure-reactivity relationship (SAR) studies.

For example, a synthetic sequence could begin with a regioselective α-alkylation of the heptanone side chain (Section 5.3). The resulting ketone could then undergo a Suzuki coupling to replace the chlorine atom with a different aryl group (Section 5.2). Finally, the ketone moiety itself could be converted into a tertiary alcohol via a Grignard reaction (Section 5.1). This three-step sequence, starting from a single parent compound, can produce a highly complex molecule with specific stereochemical and electronic properties.

Alternatively, the ketone could be used as a precursor for heterocyclic synthesis. For instance, α-functionalization followed by condensation with a suitable binucleophile could lead to the formation of various five- or six-membered rings. The parent compound serves as a versatile scaffold, where each functional handle can be addressed independently to build a collection of analogues. These libraries are invaluable in fields such as medicinal chemistry and materials science for probing the relationship between molecular structure and chemical or biological activity.

Advanced Spectroscopic Analysis Techniques for 1 4 Chlorophenyl 3 Heptanone Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for 1-(4-Chlorophenyl)-3-heptanone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the heptanone chain. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the downfield region (around 7.0-7.4 ppm) due to the symmetry of the para-substituted ring. libretexts.orgvanderbilt.edu The protons on the carbon adjacent to the carbonyl group (C2) and the benzylic protons (C1) would also be shifted downfield. The aliphatic protons of the butyl group (C4 to C7) would appear in the upfield region, with splitting patterns determined by their neighboring protons. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield (typically δ 190-210 ppm). rsc.org The carbons of the aromatic ring will show distinct signals, with the carbon attached to the chlorine atom (ipso-carbon) having a characteristic shift. The aliphatic carbons of the heptanone chain will appear in the upfield region of the spectrum.

Predicted NMR Data for this compound

| ¹H NMR | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic | H-2', H-6' | ~7.30 | Doublet (d) | 2H |

| Aromatic | H-3', H-5' | ~7.15 | Doublet (d) | 2H |

| Aliphatic | H-1 | ~3.65 | Singlet (s) | 2H |

| Aliphatic | H-2 | ~2.75 | Triplet (t) | 2H |

| Aliphatic | H-4 | ~2.40 | Triplet (t) | 2H |

| Aliphatic | H-5 | ~1.55 | Sextet | 2H |

| Aliphatic | H-6 | ~1.30 | Sextet | 2H |

| Aliphatic | H-7 | ~0.90 | Triplet (t) | 3H |

| ¹³C NMR | Position | Predicted Chemical Shift (δ, ppm) |

| Carbonyl | C-3 | ~209 |

| Aromatic | C-1' | ~136 |

| Aromatic | C-4' | ~133 |

| Aromatic | C-2', C-6' | ~130 |

| Aromatic | C-3', C-5' | ~128 |

| Aliphatic | C-1 | ~45 |

| Aliphatic | C-2 | ~43 |

| Aliphatic | C-4 | ~36 |

| Aliphatic | C-5 | ~26 |

| Aliphatic | C-6 | ~22 |

| Aliphatic | C-7 | ~14 |

Mass Spectrometry Techniques Applied to Structural Elucidation of this compound

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would reveal the molecular weight and provide structural information through characteristic fragmentation patterns.

The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₁₃H₁₇ClO). A key fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, this can occur on either side of the carbonyl. Another common fragmentation process for ketones with sufficiently long alkyl chains is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond. libretexts.org

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 224/226 | [C₁₃H₁₇ClO]⁺ | Molecular Ion (M⁺) |

| 181 | [C₁₀H₁₀ClO]⁺ | α-cleavage (loss of •C₃H₇) |

| 125/127 | [C₇H₆Cl]⁺ | Cleavage of bond between C1 and C2 |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl (B1604629) fragment) |

| 71 | [C₄H₇O]⁺ | α-cleavage (loss of •CH₂C₆H₄Cl) |

| 43 | [C₃H₇]⁺ | Propyl cation |

Infrared (IR) and Raman Spectroscopy Investigations of Vibrational Modes of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. elsevier.com These methods are complementary and provide a characteristic "fingerprint" for a compound by identifying its functional groups. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically found in the range of 1715-1725 cm⁻¹. researchgate.net Other key absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600, 1585, and 1490 cm⁻¹), and a C-Cl stretching vibration (typically 1090-1015 cm⁻¹ for a p-substituted chlorobenzene). nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com Therefore, the symmetric breathing vibration of the p-substituted aromatic ring would be expected to produce a strong Raman signal. The C=C stretching modes of the ring and the C-Cl stretch are also Raman active. While the C=O stretch is visible in Raman, it is often weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes are also observable. nih.gov

Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3070 | Aromatic C-H Stretch | IR, Raman |

| ~2960-2850 | Aliphatic C-H Stretch | IR, Raman |

| ~1720 | Ketone C=O Stretch | IR (Strong), Raman (Moderate) |

| ~1590 | Aromatic C=C Stretch | IR, Raman (Strong) |

| ~1490 | Aromatic C=C Stretch | IR, Raman |

| ~1090 | C-Cl Stretch | IR, Raman |

| ~830 | p-Substituted Ring C-H Out-of-Plane Bend | IR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research on Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic ketones like this compound exhibit characteristic absorptions due to electronic transitions within the chromophores—the chlorophenyl ring and the carbonyl group.

Two primary types of transitions are expected. The first is a lower-energy, less intense n→π* (n-to-pi-star) transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This typically appears as a weak shoulder around 300-320 nm. The second is a higher-energy, much more intense π→π* (pi-to-pi-star) transition, associated with the conjugated π-electron system of the chlorophenyl group and the carbonyl. researchgate.net This absorption is typically observed around 250-260 nm. nih.gov

Expected UV-Vis Absorption Data

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~255 | High | π → π |

| ~310 | Low | n → π |

X-ray Crystallography Studies of Crystalline Forms of this compound and Its Derivatives

Studies on derivatives like 1-(4-chlorophenyl)prop-2-en-1-one (B8615059) and other adamantane-isothiourea hybrids with chlorophenyl groups reveal key structural features that can be extrapolated. researchgate.netnih.gov The 4-chlorophenyl group is typically planar. The C-Cl bond length is consistently measured at approximately 1.74 Å. The bond lengths within the phenyl ring average around 1.39 Å, and the C=O bond of the ketone is approximately 1.22 Å. nih.gov Crystal packing is often governed by weak intermolecular interactions, such as C-H···O hydrogen bonds and, in some cases, π-π stacking between aromatic rings or halogen bonding involving the chlorine atom. nih.govuni-muenchen.de

Representative Crystallographic Data from a 1-(4-chlorophenyl) Derivative

| Parameter | Value | Description |

| C-Cl Bond Length | ~1.74 Å | Bond between aromatic carbon and chlorine |

| C=O Bond Length | ~1.22 Å | Ketone carbonyl double bond |

| C-C (Aromatic) | ~1.39 Å | Average bond length within the phenyl ring |

| C-C (Aliphatic) | ~1.53 Å | Single bond between sp³ hybridized carbons |

| C(ar)-C(carbonyl) | ~1.49 Å | Bond between the aromatic ring and carbonyl carbon |

Analytical Method Development and Validation for 1 4 Chlorophenyl 3 Heptanone

Chromatographic Methodologies for 1-(4-Chlorophenyl)-3-heptanone Analysis

Chromatography is the cornerstone for separating and analyzing this compound from various matrices. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography (GC) Applications in this compound Research

Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like aromatic ketones. researchgate.net For this compound, GC offers high resolution and sensitivity. The presence of a halogen (chlorine) in the molecule makes it particularly amenable to sensitive detection using an electron-capture detector (ECD) or a mass spectrometer (MS). nih.gov

When developing a GC method, key parameters to optimize include the type of capillary column, temperature program, and detector. A non-polar or medium-polarity column is typically used for aromatic compounds. nih.gov While specific published methods for this compound are scarce, typical GC conditions can be extrapolated from the analysis of similar halogenated aromatic compounds. nih.govresearchgate.net

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Aromatic Ketones

| Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless (for trace analysis) |

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com This method separates compounds based on their hydrophobicity.

A typical RP-HPLC setup involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rasayanjournal.co.in Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the compound absorbs UV light. For enhanced sensitivity and specificity, a diode-array detector (DAD) can be employed. researchgate.net Method development would focus on optimizing the mobile phase composition to achieve adequate retention and resolution from other components in the sample. auroraprosci.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (e.g., 65:35 v/v), isocratic or gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV or Diode Array Detector (DAD) |

| Wavelength | ~254 nm (based on the chromophore) |

| Injection Volume | 10 µL |

Hyphenated Techniques for Enhanced Detection and Quantification of this compound

To achieve unequivocal identification and highly sensitive quantification, chromatographic techniques are often coupled (hyphenated) with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the analysis of volatile compounds. nih.gov Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint, allowing for confident identification. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the chlorophenyl group and the aliphatic chain. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers exceptional selectivity and sensitivity, making it ideal for analyzing compounds in complex matrices like biological fluids. restek.combjmu.edu.cn After separation by HPLC, the compound is ionized (e.g., by electrospray ionization) and enters a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific transition allows for quantification at very low levels, even in the presence of interfering substances. waters.com

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ion (Q3) | Fragment ion (e.g., corresponding to the chlorophenyl moiety) |

| Collision Gas | Argon |

| Dwell Time | 100 ms |

Development of Quantitative Analytical Assays for this compound in Complex Matrices

Quantifying this compound in complex biological matrices such as plasma, urine, or tissue requires a multi-step bioanalytical method. nih.gov The primary challenge is to isolate the analyte from endogenous interferences like proteins, lipids, and salts. mdpi.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. The supernatant is then analyzed.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.

The choice of method depends on the required sensitivity, selectivity, and the physicochemical properties of the analyte. mdpi.com Following sample preparation, analysis is typically performed using a highly selective and sensitive technique like LC-MS/MS to achieve the necessary low limits of quantification. springernature.comnih.gov

Validation Parameters and Performance Characteristics for Analytical Methods of this compound

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. nih.govfda.gov Method validation is performed according to guidelines from regulatory bodies, such as the International Council for Harmonisation (ICH). gmp-compliance.orgloesungsfabrik.de The key validation parameters are outlined below. slideshare.netfda.gov

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is typically desired.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

Table 4: Summary of Typical Validation Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criterion |

|---|---|

| Specificity | No interference at the retention time of the analyte |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically 80-120% (for bioanalysis) or 98-102% (for drug substance) |

| Precision (% RSD) | ≤ 15% (for bioanalysis) or ≤ 2% (for drug substance) |

| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |

| Robustness | Results should remain within the precision criteria after minor changes |

Mechanistic Investigations of Biological Interactions Involving 1 4 Chlorophenyl 3 Heptanone Excluding Clinical Outcomes

In Vitro Studies on Molecular Targets of 1-(4-Chlorophenyl)-3-heptanone

Currently, there are no specific in vitro studies published in the public domain that identify the molecular targets of this compound.

In general, in vitro studies are conducted to identify the specific molecules (such as proteins, enzymes, or nucleic acids) with which a compound interacts to elicit a biological effect. These experiments are performed in a controlled environment outside of a living organism, often using isolated cells or purified molecular components. Techniques such as affinity chromatography, proteomics, and molecular docking simulations are commonly employed to identify and characterize these molecular targets. For this compound, such studies would be necessary to elucidate its potential biological activities at the molecular level.

Enzyme Inhibition/Activation Mechanisms by this compound

There is no available data from scientific literature detailing the specific enzyme inhibition or activation mechanisms of this compound.

Enzyme inhibition and activation are key mechanisms through which chemical compounds can modulate biological pathways. ethernet.edu.et Studies in this area aim to determine whether a compound can enhance or decrease the rate of an enzyme-catalyzed reaction. ethernet.edu.etannualreviews.org Investigations would typically involve kinetic assays to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) or activation. nih.govsigmaaldrich.com Such studies provide insights into how a compound might interfere with metabolic processes or signaling cascades. For this compound, its potential to act as an enzyme inhibitor or activator remains uninvestigated.

Receptor Binding and Signaling Pathway Modulation by this compound

There are no published studies on the receptor binding properties or the modulation of signaling pathways by this compound.

This area of research focuses on whether a compound can bind to specific cellular receptors (e.g., G-protein coupled receptors, nuclear receptors) and subsequently trigger or block a signaling cascade within the cell. acs.orgresearchgate.net Receptor binding assays, often using radiolabeled ligands, are employed to determine the affinity and selectivity of a compound for various receptors. researchgate.net Downstream effects on signaling pathways, such as changes in second messenger concentrations (e.g., cAMP) or protein phosphorylation, are also investigated to understand the functional consequences of receptor binding. researchgate.net The interaction of this compound with any specific receptor has not been documented.

Cellular Uptake and Intracellular Distribution Mechanisms of this compound

Specific mechanisms of cellular uptake and the intracellular distribution of this compound have not been reported in the scientific literature.

Studies on cellular uptake aim to understand how a compound crosses the cell membrane to enter the cell. This can occur through passive diffusion, facilitated diffusion, or active transport mechanisms. acs.orgnih.gov The increased hydrophobicity of this compound, due to its long aliphatic chain, suggests that it may have reduced water solubility. This property could influence its ability to cross lipid membranes. Once inside the cell, studies on intracellular distribution would use techniques like fluorescence microscopy or subcellular fractionation to determine where the compound accumulates (e.g., cytoplasm, mitochondria, nucleus).

Structure-Activity Relationship (SAR) Studies for this compound at the Molecular Level

While direct structure-activity relationship (SAR) studies for this compound are not available, some of its structural features can be noted. It possesses a 4-chlorophenyl group and a heptanone chain, which contributes to its hydrophobicity.

SAR studies involve systematically altering the chemical structure of a compound and observing the corresponding changes in its biological activity. sigmaaldrich.cnbiosynth.com This allows researchers to identify the key chemical moieties (pharmacophores) responsible for its effects. For this compound, a typical SAR study would involve synthesizing and testing analogues with modifications to the chlorophenyl ring (e.g., changing the position or type of halogen) or altering the length and branching of the heptanone chain. Such studies would be crucial to optimize its potential activity and to understand the molecular basis of its interactions.

Table of Compound Properties

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 100765-43-3 | |

| Molecular Formula | C₁₃H₁₇ClO | |

| Key Structural Features | 4-chlorophenyl group, heptanone chain | |

| Predicted Property | Increased hydrophobicity and reduced water solubility due to the long carbon chain |

Applications of 1 4 Chlorophenyl 3 Heptanone in Advanced Chemical Synthesis

1-(4-Chlorophenyl)-3-heptanone as a Versatile Synthetic Intermediate for Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent functional groups. The ketone carbonyl group, the adjacent α-hydrogens, and the chlorophenyl ring all serve as handles for a wide array of chemical transformations.

The ketone moiety is a primary site of reactivity. It can undergo nucleophilic addition reactions, reduction to form a secondary alcohol, or reductive amination to produce amines. The presence of protons on the carbons alpha to the carbonyl group (C2 and C4) allows for the formation of enolates under basic conditions. These enolates are potent nucleophiles, enabling the formation of new carbon-carbon bonds through reactions such as alkylations and aldol (B89426) condensations. This versatility allows chemists to use this compound as a scaffold to build more elaborate molecular architectures.

The 4-chlorophenyl group also influences the compound's reactivity and can be a site for further modification. The chloro-substituent can be replaced via nucleophilic aromatic substitution under specific conditions or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the attachment of other functional groups to the aromatic ring.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Ketone Reduction | NaBH₄, LiAlH₄, or H₂/Catalyst | 1-(4-Chlorophenyl)heptan-3-ol |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Enolate Formation | LDA, NaH | Lithium/Sodium Enolate |

| α-Alkylation | 1. LDA; 2. R-X | 2- or 4-Alkyl-1-(4-chlorophenyl)-3-heptanone |

| Aldol Condensation | 1. LDA; 2. Aldehyde/Ketone | β-Hydroxy Ketone |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary or Tertiary Amine |

Role of this compound in the Synthesis of Complex Organic Molecules

Building upon its versatility, this compound serves as a potential starting material for the synthesis of more complex and high-value molecules, such as those found in pharmaceuticals and agrochemicals. The strategic combination of its functional groups allows for the construction of diverse molecular skeletons.

For instance, the creation of heterocyclic compounds, which are core structures in many drugs, can be envisioned starting from this ketone. Condensation reactions between the ketone and dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively. The resulting heterocyclic products would bear the 4-chlorophenyl moiety and a butyl group, substituents that can be tailored to modulate the biological activity of the final compound.

Furthermore, the reduction of the ketone to its corresponding alcohol introduces a chiral center. Enantioselective reduction can provide access to optically pure secondary alcohols, which are highly valuable chiral building blocks for the asymmetric synthesis of complex natural products and pharmaceutical agents. The inherent lipophilicity conferred by the long alkyl chain and the chlorophenyl group can be a desirable feature for molecules designed to interact with biological membranes or hydrophobic protein pockets.

Catalytic or Reagent Applications of this compound in Specific Organic Reactions

While this compound is a valuable synthetic intermediate, there is limited information in available research to suggest its widespread use as a catalyst or a primary reagent in specific organic reactions. Its principal role is as a substrate or building block that is incorporated into the final product structure.

In some contexts, simple ketones can act as hydrogen acceptors in Oppenauer-type oxidation reactions, which are equilibrium-driven processes. However, specific studies detailing the application of this compound in this capacity are not prominent. Its chemical structure does not feature the typical functionalities of common organocatalysts, such as proline or cinchona alkaloids, nor the metallic centers of organometallic catalysts. Therefore, its utility in synthesis is primarily derived from its role as a reactive scaffold rather than as a catalytic species.

Utility of this compound in Materials Science Precursor Synthesis

The structural attributes of this compound suggest its potential utility as a precursor in the field of materials science, particularly in the formulation of polymers and surfactants.

The compound's notable hydrophobicity, a result of its long heptanone carbon chain and the chlorophenyl group, is a key property. This lipophilic character makes it a candidate for use as a polymer plasticizer. Plasticizers are additives that increase the flexibility and durability of polymers like PVC. To be effective, they must integrate well within the polymer matrix, a function facilitated by the nonpolar nature of the molecule's hydrocarbon backbone.

Similarly, this compound has potential applications as a surfactant. Surfactants are amphiphilic molecules, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties. The long aliphatic chain of this compound serves as the hydrophobic tail, while the polar ketone group can act as a weakly hydrophilic head. This balance of properties could allow it to function in stabilizing emulsions or in other applications where interfacing between polar and non-polar phases is required.

Table 2: Properties of this compound Relevant to Materials Science

| Property | Structural Origin | Potential Application |

|---|---|---|

| Increased Hydrophobicity | Long aliphatic (heptanone) chain, Phenyl group | Polymer Plasticizers, Surfactants |

| Reduced Water Solubility | Predominantly non-polar structure | Integration into non-polar polymer matrices |

| Limited Hydrogen Bonding | Absence of hydroxyl or imino groups | Controlled miscibility with other components |

Environmental Fate and Degradation Pathways of 1 4 Chlorophenyl 3 Heptanone

Photodegradation Mechanisms of 1-(4-Chlorophenyl)-3-heptanone in Aquatic Environments

The photochemical degradation of this compound in aquatic environments is a significant pathway for its transformation. This process can occur through direct or indirect photolysis. Aromatic ketones are known to be photochemically active and can absorb light, leading to their decomposition. researchgate.netrsc.org

Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to its excitation to a higher energy state. This excited state can then undergo various reactions, such as cleavage of chemical bonds. For aromatic ketones, this can involve the cleavage of the bond between the carbonyl group and the adjacent carbon atoms. The presence of the chlorine atom on the phenyl ring can also influence the photochemical behavior, potentially leading to dechlorination as a primary degradation step. iaea.org

Indirect photolysis, or sensitized photolysis, involves other substances present in the water, known as photosensitizers, which absorb light and then transfer that energy to the this compound molecule, causing it to degrade. epa.gov Natural water bodies contain various dissolved substances, such as natural organic matter (NOM) and nitrate (B79036) ions, that can act as photosensitizers. pjoes.com These substances can produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), upon irradiation. pjoes.com These highly reactive species can then react with and degrade this compound. Aromatic ketones themselves can also act as photosensitizers, potentially accelerating the degradation of other organic pollutants. researchgate.net

Table 1: Factors Influencing Aquatic Photodegradation of this compound

| Factor | Effect on Photodegradation |

|---|---|

| pH | Can affect the rate of hydrolysis of intermediates and the speciation of photosensitizers. epa.govmdpi.com |

| Sunlight Intensity | Higher intensity generally leads to faster degradation rates. nih.gov |

| Water Matrix | The presence of dissolved organic matter, nitrates, and bicarbonates can accelerate indirect photolysis. unito.it |

| Depth of Water | Light penetration decreases with depth, reducing degradation rates in deeper waters. |

| Season | Seasonal variations in sunlight intensity and temperature affect degradation kinetics. |

Biodegradation Pathways of this compound in Soil and Water Systems

The biodegradation of chlorinated aromatic compounds like this compound is a critical process governing its fate in soil and aquatic systems. slideshare.net This process is mediated by microorganisms that can utilize the compound as a source of carbon and energy or transform it cometabolically. eurochlor.org The rate and extent of biodegradation are highly dependent on the environmental conditions (aerobic vs. anaerobic) and the microbial communities present. eurochlor.org

Under aerobic conditions, microorganisms typically initiate the degradation of chlorinated aromatic compounds by introducing oxygen into the aromatic ring using oxygenase enzymes. eurochlor.org This often leads to the formation of chlorocatechols as central intermediates. slideshare.net The catechol ring is then cleaved, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. slideshare.net The chlorine substituent may be removed either before or after ring cleavage. For a compound like this compound, initial attack could also occur on the aliphatic ketone chain, for instance, through a Baeyer-Villiger oxidation, which has been observed in the degradation of other ketones. nih.gov

Under anaerobic conditions, the primary degradation mechanism for highly chlorinated compounds is reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. eurochlor.org This process, also known as halorespiration, uses the chlorinated compound as an electron acceptor. eurochlor.org Reductive dechlorination of the 4-chlorophenyl group would yield 1-phenyl-3-heptanone, a less halogenated and generally more easily degradable compound. This can be a crucial first step, as lower chlorinated congeners are often more susceptible to subsequent aerobic degradation. eurochlor.org

Table 2: Comparison of Aerobic and Anaerobic Biodegradation Pathways

| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |

|---|---|---|

| Primary Mechanism | Oxidative attack (e.g., hydroxylation) | Reductive dechlorination |

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Key Intermediates | Chlorocatechols, ring-cleavage products slideshare.net | Dechlorinated analogs (e.g., 1-phenyl-3-heptanone) |

| Microbial Groups | Pseudomonas, Arthrobacter slideshare.netnih.gov | Sulfate-reducing bacteria, methanogens |

| Typical Environment | Surface soils, aerated water columns | Sediments, water-logged soils, anaerobic digesters |

Hydrolytic Stability and Transformation of this compound Under Environmental Conditions

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For organochlorine compounds, this can be a potential degradation pathway. However, the carbon-chlorine bond on an aromatic ring is generally strong and resistant to hydrolysis under typical environmental pH and temperature conditions. mdpi.com The stability of this bond is a key reason for the persistence of many chlorinated aromatic pollutants.

Several factors can influence the rate of hydrolysis, although its contribution may be minimal:

pH: Hydrolysis rates can be catalyzed by acids or bases. mdpi.com While the aromatic C-Cl bond is stable, extreme pH values could potentially facilitate transformation, though such conditions are rare in the natural environment.

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. mdpi.com

Catalysis: The presence of certain metal ions or other catalytic surfaces in sediments could potentially enhance hydrolytic degradation. mdpi.com

Given the general stability of both the aryl-chloride bond and the ketone group, this compound is expected to persist in the environment without significant transformation by hydrolysis under normal conditions. mdpi.com

Identification of Environmental Metabolites and Transformation Products of this compound

The degradation of this compound through biotic and abiotic processes leads to the formation of various transformation products (TPs). nih.gov Identifying these TPs is crucial for a complete understanding of the environmental fate and potential risks, as some TPs can be more persistent or toxic than the parent compound. nih.govusgs.gov

Based on the degradation pathways discussed, several potential metabolites and transformation products can be predicted:

Photodegradation Products:

Dechlorination Product: Direct photolysis can lead to the cleavage of the C-Cl bond, resulting in the formation of 1-phenyl-3-heptanone.

Oxidation Products: Reactions with photochemically generated hydroxyl radicals can lead to the hydroxylation of the aromatic ring, forming compounds such as 1-(4-chloro-x-hydroxyphenyl)-3-heptanone. The aliphatic chain can also be oxidized. nih.gov The photolysis of other aromatic ketones like ketoprofen (B1673614) has been shown to produce hydroxylated and other oxidized derivatives. nih.govresearchgate.net

Biodegradation Metabolites:

Hydroxylated Intermediates: Aerobic biodegradation often begins with hydroxylation. This could lead to the formation of 4-chlorophenol (B41353) and heptanoic acid derivatives following the cleavage of the ketone. nih.gov Alternatively, hydroxylation of the aromatic ring could produce chlorocatechol intermediates. epa.gov

Ring-Cleavage Products: Following the formation of catechols, microbial enzymes can cleave the aromatic ring, leading to the formation of various aliphatic acids that are further metabolized. epa.gov

Reductive Dechlorination Product: Under anaerobic conditions, the primary metabolite would be 1-phenyl-3-heptanone, resulting from the removal of the chlorine atom. eurochlor.org

Table 3: Potential Transformation Products of this compound

| Degradation Pathway | Potential Product Name | Chemical Structure (Predicted) |

|---|---|---|

| Photodegradation/Anaerobic Biodegradation | 1-Phenyl-3-heptanone | C₁₃H₁₈O |

| Photodegradation/Aerobic Biodegradation | 1-(4-Chloro-2-hydroxyphenyl)-3-heptanone | C₁₃H₁₇ClO₂ |

| Aerobic Biodegradation | 4-Chlorophenol | C₆H₅ClO |

| Aerobic Biodegradation | 4-Chlorocatechol | C₆H₅ClO₂ |

Research on the Persistence of this compound in Various Environmental Compartments

The persistence of a chemical compound in the environment is defined by the length of time it remains in a particular environmental compartment before being degraded or transported elsewhere. Organochlorine compounds are well-known for their persistence. encyclopedia.pub The chemical structure of this compound—containing a stable chlorinated aromatic ring—suggests it is likely to be a persistent organic pollutant (POP). researchgate.net

Persistence in Soil: In soil environments, the compound's fate will be governed by its adsorption to soil organic matter and its susceptibility to microbial degradation. Chlorinated compounds tend to bind strongly to soil particles, which can reduce their bioavailability to microorganisms and slow down their degradation, thereby increasing their persistence. encyclopedia.pub The rate of biodegradation will depend heavily on the presence of adapted microbial populations and favorable environmental conditions such as moisture, temperature, and oxygen levels. epa.gov

Persistence in Water: In aquatic systems, persistence is determined by rates of photodegradation, biodegradation, and hydrolysis. While photodegradation can be a significant removal process in sunlit surface waters, the compound may persist in deeper or more turbid waters where light penetration is limited. pjoes.comumn.edu Its low expected water solubility and tendency to adsorb to sediment can also lead to its accumulation and long-term persistence in the sediment phase, which is often an anaerobic environment. eurochlor.org

Bioaccumulation Potential: Persistent organic pollutants often have a tendency to bioaccumulate in the tissues of living organisms. The lipophilicity (fat-loving nature) of this compound, inferred from its structure, suggests a potential for bioaccumulation in aquatic and terrestrial food chains.

Future Research Directions and Emerging Paradigms for 1 4 Chlorophenyl 3 Heptanone

Integration of Artificial Intelligence and Machine Learning in 1-(4-Chlorophenyl)-3-heptanone Research

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized chemical research and drug discovery. mednexus.orgscienceopen.com These computational technologies can significantly accelerate the investigation of compounds like this compound by predicting their properties and potential applications, thereby reducing the need for extensive and costly empirical testing. mednexus.org

Future research can leverage AI and ML in several key areas. researchgate.net Predictive models, for instance, can estimate the physicochemical properties, bioactivity, and toxicity of this compound. By analyzing its structural features—a 4-chlorophenyl group and a heptanone chain—AI algorithms can compare it to vast databases of known chemicals to forecast its behavior. researchgate.net This can help in identifying potential biological targets and predicting its efficacy or role as an intermediate in synthesizing other complex molecules. mednexus.orgresearchgate.net

Furthermore, ML algorithms can be employed to optimize synthetic routes. By analyzing reaction databases, these models can propose efficient, high-yield pathways for the synthesis of this compound, potentially identifying novel catalysts or reaction conditions. AI can also aid in drug repurposing by screening the compound against various disease models to uncover new therapeutic possibilities. scienceopen.com The integration of AI is not limited to drug discovery; it extends to materials science, where the compound's properties as a potential polymer plasticizer or surfactant could be modeled and predicted. researchgate.net

Table 1: Potential AI and ML Applications in this compound Research

| Research Area | AI/ML Application | Potential Outcome |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) & Quantitative Structure-Property Relationship (QSPR) Modeling | Estimation of biological activity, toxicity, solubility, and other physicochemical properties. researchgate.netecetoc.org |

| Synthesis Optimization | Retrosynthesis Prediction Algorithms | Identification of novel and efficient synthetic pathways and reaction conditions. |

| Biological Target Identification | Deep Learning on Biological Data (Genomics, Proteomics) | Prediction of potential protein interactions and mechanisms of action. researchgate.net |

| Materials Science | Molecular Dynamics Simulations & Predictive Modeling | Evaluation of suitability as a plasticizer, surfactant, or other advanced material component. |

Development of Advanced Methodologies for this compound Investigation

Advancements in analytical and synthetic chemistry provide powerful tools for the in-depth investigation of this compound. Future research should focus on employing state-of-the-art methodologies to fully characterize the compound and explore its chemical reactivity.

Advanced Analytical Techniques: A comprehensive characterization of this compound requires a suite of modern analytical methods. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) can be used for precise mass determination and identification of impurities or degradation products. rsc.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, would be essential for unambiguous structure elucidation. europa.eu Chiral separation techniques, such as chiral HPLC or GC, would be critical to separate and analyze enantiomers if the synthesis results in a racemic mixture, which is crucial for potential pharmaceutical applications where stereochemistry often dictates biological activity. rsc.org

Modern Synthetic and Biocatalytic Methods: Future studies could explore novel synthetic strategies beyond classical organic reactions. For instance, the use of enzymatic synthesis, employing enzymes like alcohol dehydrogenases or ketone reductases, could offer highly selective and environmentally benign routes to produce specific stereoisomers of related alcohols, which could then be oxidized to the target ketone. researchgate.netconicet.gov.ar Protein engineering and directed evolution could be used to tailor enzymes for optimal activity and selectivity towards the this compound precursor. researchgate.net These biocatalytic methods align with the principles of green chemistry, offering sustainable alternatives to traditional chemical synthesis.

Table 2: Advanced Methodologies for this compound Investigation

| Methodology Type | Specific Technique | Purpose |

|---|---|---|

| Structural Characterization | 2D Nuclear Magnetic Resonance (NMR) | Unambiguous confirmation of chemical structure and connectivity. europa.eu |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition analysis. nih.gov | |

| X-ray Crystallography | Determination of the three-dimensional solid-state structure. | |

| Separation & Quantification | Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives, metabolites, or reaction byproducts. rsc.orgnih.gov | |

| Synthesis | Enzymatic Synthesis (e.g., using Ketoreductases) | Enantioselective synthesis of precursors, promoting green chemistry. researchgate.netconicet.gov.ar |

Interdisciplinary Research Opportunities Involving this compound

The structural motifs of this compound—an aromatic chloride and a ketone on an aliphatic chain—suggest its potential utility across various scientific disciplines. Fostering interdisciplinary research is key to unlocking the full potential of this compound.

Materials Science: The lipophilic nature conferred by the heptanone chain and the presence of the polar chlorophenyl group suggest potential applications in polymer science. It could be investigated as a plasticizer for resins like nitrocellulose or as a surfactant. Research in this area would involve collaboration between organic chemists and materials scientists to synthesize and incorporate the compound into polymer matrices and subsequently test the mechanical and thermal properties of the resulting materials.

Environmental Chemistry and Toxicology: Given the presence of a chlorinated aromatic ring, a structure often associated with environmental persistence, it is crucial to understand the environmental fate and toxicological profile of this compound. Interdisciplinary studies involving environmental chemists and toxicologists could investigate its biodegradability, potential for bioaccumulation, and its impact on various ecosystems. Such studies are essential for a holistic and responsible approach to chemical research.

Medicinal Chemistry and Pharmacology: The core structure is a scaffold that could be elaborated for drug discovery. The 4-chlorophenyl moiety is present in numerous pharmacologically active compounds. ajrconline.orggoogle.com Collaborative efforts between synthetic chemists, computational biologists, and pharmacologists could explore derivatives of this compound. By modifying the heptanone chain or introducing other functional groups, new classes of compounds with potential therapeutic activities could be developed and evaluated. google.com

Table 3: Interdisciplinary Research Opportunities

| Discipline | Research Focus | Potential Collaborators |

|---|---|---|

| Materials Science | Development of new polymers, plasticizers, or surfactants. | Polymer Chemists, Materials Engineers |

| Environmental Science | Study of biodegradability, environmental fate, and ecotoxicology. | Environmental Chemists, Toxicologists |

| Medicinal Chemistry | Synthesis and screening of derivatives for biological activity. | Pharmacologists, Computational Biologists |

| Agrochemical Science | Investigation as a potential intermediate for pesticides or herbicides. | Agricultural Scientists, Entomologists |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Chlorophenyl)-3-heptanone with high purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 4-chlorobenzene with heptanoyl chloride. Key parameters include:

- Catalyst : Anhydrous AlCl₃ (1.2–1.5 equiv) in dichloromethane at 0–5°C .

- Reaction Time : 6–8 hours under reflux, followed by quenching with ice-water.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields >85% purity. Monitor by TLC (Rf ~0.4 in same solvent system).

- Critical Note : Excess acyl chloride may lead to diacylated byproducts; stoichiometric control is essential .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Key signals include the ketone carbonyl (δ ~208 ppm in ¹³C) and aromatic protons (δ 7.4–7.6 ppm, doublet for para-substituted Cl) .

- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1090 cm⁻¹ (C-Cl) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 240.1 (C₁₃H₁₅ClO⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing Cl group reduces electron density at the ketone carbonyl, enhancing electrophilicity. Steric hindrance from the bulky heptanone chain can be studied via:

- Kinetic Experiments : Compare reaction rates with non-chlorinated analogs (e.g., phenyl-3-heptanone) using Grignard reagents .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for nucleophilic attack .

- Data Contradiction Alert : Crystallographic data (e.g., bond angles from X-ray studies) may conflict with computational models; validate with experimental SC-XRD .

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Mitigation strategies include:

- Variable-Temperature NMR : Identify tautomeric shifts by cooling samples to –40°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks confirm coupling between α-protons and the carbonyl group .

- Crystallographic Validation : Compare experimental NMR with SC-XRD-derived structures to confirm assignments .

Application-Oriented Questions

Q. What is the potential of this compound as a precursor in medicinal chemistry?

- Methodological Answer : The compound’s ketone moiety allows functionalization into bioactive scaffolds:

- Derivatization : Reductive amination yields secondary amines with reported serine protease inhibition (e.g., analogs of DB04336 in ) .

- SAR Studies : Modify the heptanone chain length to optimize lipophilicity and binding affinity. For example, shortening the chain improves solubility but reduces membrane permeability .

- Toxicity Screening : Use in vitro assays (e.g., HepG2 cells) to assess cytotoxicity before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.